Research has uncovered several potential biological activities of erythrocentaurin and its precursors.
| Pharmacological Activity | Description & Mechanism | Experimental Context |
|---|---|---|
| Antidiabetic Activity | Inhibits α-amylase enzyme in a concentration-dependent manner, potentially helping to manage postprandial blood glucose levels [1]. | In vitro enzyme inhibition assay [1]. |
| Hair Growth Promotion | Metabolites from secoiridoid-rich plants (e.g., Fagraea berteroana) induce proliferation of Hair Follicle Dermal Papilla Cells (DPCs), a key process for hair follicle elongation [2]. | In vitro assay measuring proliferation of human hair follicle dermal papilla cells treated with plant extracts [2]. |
If you are planning to conduct research, here are summaries of key experimental methodologies from the literature.
This protocol outlines how to generate this compound from its precursor, gentiopicrin, using intestinal bacteria [3].
This method describes how to identify and characterize this compound in a complex mixture [3].
This compound is not typically found in the original plant material but is a product of post-ingestion metabolism. The following diagram illustrates its journey from a plant secoiridoid glucoside to a bioactive metabolite.
Understanding the pharmacokinetics of the parent compounds is crucial, as it directly influences the formation of this compound.
This compound represents a compelling case of how the human gut microbiome can transform natural products into potent bioactive molecules. Current evidence supports its potential in areas like diabetes management and dermatology.
Erythrocentaurin is not typically a primary plant constituent but is rather a crucial metabolic product formed from bitter-tasting secoiridoid glycosides like gentiopicroside and swertiamarin [1] [2] [3].
The transformation occurs through a well-defined pathway, primarily mediated by intestinal bacteria upon oral ingestion of the plant material. The diagram below illustrates this metabolic process.
This metabolic conversion from a glycoside (like gentiopicroside) to an alkaloid-like structure (this compound) is considered a major contributor to the ultimate pharmacological effects of the parent medicinal plants [2].
The following table summarizes key quantitative findings from experimental studies on this compound.
| Biological Activity | Experimental Data / Model | Result / Value | Citation |
|---|---|---|---|
| α-Amylase Inhibition | In vitro enzyme inhibition assay | IC₅₀ = 1.67 ± 0.28 mg/mL | [4] [5] |
| Antiviral (HBV) | Cytotoxicity in HepG2 2.2.15 cells (72 hrs) | CC₅₀ = 1.76 mM | [6] |
| Antibacterial | Reported, but specific quantitative data not provided in search results | Confirmed activity | [5] |
For researchers looking to replicate or build upon existing studies, here are methodologies for key experiments.
A preparative method for isolating this compound from Enicostemma littorale using Medium-Pressure Liquid Chromatography (MPLC) has been reported [4].
The following method was used to determine the IC₅₀ value cited in the table above [4] [5].
The antiviral research cited used a standard cytotoxicity assay to determine the compound's safety window [6].
This compound represents a compelling case of post-ingestion metabolic activation, where the body transforms a plant compound into a more potent molecule [1] [2] [3]. This underscores the importance of studying metabolites, not just parent compounds, to fully understand the efficacy of herbal medicines.
Future research should focus on:
Erythrocentaurin is not typically a plant's primary compound but is formed through the breakdown of other molecules. Current research indicates it is a key aglycone (non-sugar) product derived from the catabolism of at least two major secoiridoid glucosides: Swertiamarin and Gentiopicroside [1] [2] [3].
The table below summarizes the core information on its origin:
| Precursor Compound | Primary Plant Sources (Examples) | Key Enzymatic Reaction |
|---|---|---|
| Swertiamarin [1] | Plants from Swertia and Centaurium genera (Gentianaceae family) [1] | Hydrolysis by bacterial β-glycosidase in the intestine [1] |
| Gentiopicroside [3] | Plants from Gentiana, Swertia, and Centaurium genera (Gentianaceae family) [3] | Hydrolysis by β-glucosidase (from human gut bacteria or plant enzymes) [2] [3] |
The following diagram illustrates the established metabolic pathway leading to this compound formation from its precursor compounds:
While not a traditional drug, research has explored this compound's potential biological activities, primarily based on its status as an active metabolite. The following table summarizes the findings:
| Reported Bioactivity | Experimental Context / Precursor | Key Findings & Proposed Mechanism |
|---|---|---|
| Anti-hepatitis B Virus (HBV) [4] | Derivative based on the this compound structure [4] | A specific this compound derivative was synthesized and identified as a new class of hepatitis B virus inhibitor [4]. |
| Antimicrobial & Antifungal [3] | As a metabolite of Gentiopicroside (GPS) [3] | Metabolites, including gentiopicral (a closely related aglycone), derived from GPS showed antibacterial and antifungal activities [3]. |
| Antioxidant [2] | As an aglycone from Secoiridoid Glucosides [2] | Aglycones like this compound, released from their glucosides, are suggested to provide more efficient antioxidant protection [2]. |
The common methodology for identifying and studying this compound involves analyzing the metabolic fate of its parent compounds in vivo or in simulated biological systems. The workflow below outlines a standard protocol based on the literature [1] [3]:
The characterization of this compound as a bioactive metabolite opens several research avenues:
Based on available search results, a detailed historical account of its "discovery and early research" is not readily accessible. The contemporary scientific narrative treats this compound primarily as a metabolite of established natural compounds.
The blood exposome is defined as the totality of all biologically-active chemicals in a person's blood, encompassing compounds from environmental pollutants, drugs, diet, and endogenous processes [1]. The table below summarizes the general scope of the blood exposome.
| Aspect | Description |
|---|---|
| Concept | Comprehensive catalog of all chemicals in human blood [1]; key to discovering environmental causes of disease [2]. |
| Data Source | Blood Exposome Database: 41,474 unique chemical structures linked to over 878,966 scientific articles [3]. |
| Measurement Challenge | Blood concentrations can span 11 orders of magnitude; pollutants often measured at levels 1000x lower than endogenous/food chemicals [1]. |
| Analytical Approach | Relies on high-throughput methods like liquid-chromatography tandem mass spectrometry (LC-MS/MS) and NMR spectroscopy [2]. |
For a compound not yet in databases, the research process follows a structured two-phase protocol: an initial data-driven discovery phase to identify biomarkers, followed by a knowledge-driven phase for hypothesis testing [2]. The diagram below outlines this workflow for detecting and validating a compound like erythrocentaurin in human blood.
Exposome compound detection workflow.
This phase focuses on agnostically searching for the compound in blood samples.
Once identified, a specific and quantitative assay must be developed.
Successfully detecting and interpreting signals for a specific compound involves several analytical challenges.
| Consideration | Description | Implication for Research |
|---|---|---|
| Reproducibility (ICC) | The reliability of metabolite measurement over time. It is compound-dependent and influenced by pharmacokinetics (e.g., elimination half-life) [4]. | A poor ICC can lead to exposure misclassification and biased results. The reproducibility of a new compound like this compound would need to be established. |
| Data Analysis Tools | Specialized software and libraries are required for managing and analyzing complex exposome data [6]. | Tools like the R library 'rexposome' or platforms like the LongITools Exposome Data Analysis Toolbox provide functions for data cleaning, statistical analysis, and integration with omics data. |
| Chemical Identity | A major challenge in untargeted MS is determining the exact structure of an detected analyte [5]. | Without a confirmed reference standard, a detected signal cannot be definitively assigned to this compound. |
Several databases and tools can support your investigation, whether this compound is already documented or is a new target.
Based on the available information, here is a practical path for your research:
This compound is a natural dihydroisocoumarin and biologically active metabolite derived from secoiridoid glycosides, particularly swertiamarin, through enzymatic hydrolysis by β-glucosidase. This compound has garnered significant attention in pharmaceutical and natural product research due to its demonstrated α-amylase inhibitory activity with an IC₅₀ value of 1.67 ± 0.28 mg/mL, suggesting potential therapeutic applications in diabetes management [1] [2]. This compound is found in several medicinal plants belonging to the Gentianaceae family, primarily in Enicostemma littorale and various Swertia species, which have traditionally been used in Ayurvedic medicine for treating diabetes, malaria, and inflammatory conditions [3] [2].
The quantitative analysis of this compound presents significant analytical challenges due to its low abundance in complex plant matrices and the presence of structurally similar compounds. Conventional separation techniques often require extensive sample preparation and extended analysis times. High-performance thin-layer chromatography (HPTLC) has emerged as a powerful analytical platform for the quantification of this compound, offering distinct advantages in terms of analysis throughput, cost-effectiveness, and operational simplicity compared to HPLC and other chromatographic techniques [1] [4]. These Application Notes provide a comprehensive framework for the implementation of validated HPTLC methodologies to support quality control, standardization of herbal products, and pharmacokinetic studies involving this compound.
High-performance thin-layer chromatography represents a sophisticated advancement over conventional TLC, featuring stationary phases with finer particle sizes (5-7 μm versus 10-15 μm in TLC), automated sample application, and computerized densitometric detection [4]. This technology provides superior resolution, sensitivity, and reproducibility while maintaining the inherent advantages of parallel processing of multiple samples and minimal solvent consumption. The HPTLC platform is particularly well-suited for the analysis of natural products like this compound, as it allows for simultaneous comparison of reference standards and multiple test samples under identical conditions, enabling efficient qualitative and quantitative analysis.
The quantitative determination of this compound via HPTLC is based on the principle of in-situ densitometric measurement of the compound after chromatographic separation and appropriate derivatization (if required). The analyte is directly quantified on the chromatographic plate by measuring the optical density of the separated band at a specific wavelength where the compound exhibits maximum absorption. This approach eliminates the need for elaborate sample recovery procedures, reduces analysis time, and provides a permanent record of the separation that can be re-analyzed or archived for regulatory purposes [4]. The validation of HPTLC methods for this compound follows established guidelines such as those from the International Conference on Harmonisation (ICH), ensuring reliability and reproducibility for pharmaceutical analysis [4].
The optimal separation of this compound from complex plant matrices requires careful optimization of several critical parameters. Based on validated research methodologies, the following conditions have been established for effective resolution of this compound [1]:
The silica gel F₂₅₄ plates provide excellent separation efficiency for medium-polarity compounds like this compound, while the incorporated fluorescent indicator enables detection under UV light at 254 nm. The optimized mobile phase represents a balanced composition that provides sufficient polarity to elute this compound while effectively resolving it from interfering compounds commonly found in plant extracts. The addition of formic acid serves to suppress tailing and improve band sharpness through interaction with residual silanol groups on the stationary phase [1].
Following chromatographic development, the HPTLC plate is air-dried completely to remove residual mobile phase components, particularly the volatile formic acid. This compound quantification is performed by densitometric scanning at 230 nm, which corresponds to the maximum absorption wavelength of the dihydroisocoumarin structure [1]. The instrumental parameters for optimal detection include:
The selection of 230 nm as the detection wavelength provides optimal sensitivity for this compound while minimizing interference from other extract components. The compact band formation (Rf 0.54 ± 0.04) ensures accurate integration and reproducible quantification across different analyses and operators [1].
The HPTLC method for this compound quantification has been rigorously validated according to ICH guidelines, demonstrating excellent performance characteristics across all validation parameters [1] [4]. The comprehensive validation data are summarized in the table below:
Table 1: Validation Parameters for HPTLC Estimation of this compound
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Linearity range | 200-1500 ng/band | Correlation coefficient ≥0.990 |
| Correlation coefficient (r) | 0.99417 | Meets acceptance criteria |
| Limit of Detection (LOD) | ~60 ng/band | Signal-to-noise ratio ~3:1 |
| Limit of Quantification (LOQ) | ~180 ng/band | Signal-to-noise ratio ~10:1 |
| Precision (RSD) | <2% | Meets acceptance criteria |
| Specificity | No interference from other extract components | Baseline resolution of this compound band |
| Robustness | Method withstands small variations in mobile phase composition | Rf value remains consistent (0.54±0.04) |
The method demonstrates excellent linearity across the specified concentration range, with a correlation coefficient of 0.99417, indicating a strong proportional relationship between concentration and peak area [1]. The LOD and LOQ values of approximately 60 ng/band and 180 ng/band, respectively, confirm adequate sensitivity for quantifying this compound in plant materials and formulations. The precision of the method, expressed as relative standard deviation (RSD) of less than 2%, meets rigorous analytical requirements for both repeatability and intermediate precision [1] [4].
The specificity of the method was confirmed through peak purity assessment, demonstrating that the this compound band was spectrally homogeneous and free from co-eluting compounds. Robustness testing established that minor variations in mobile phase composition (±2% for organic modifiers) and laboratory environmental conditions did not significantly affect the chromatographic performance or quantitative results [1] [4].
The preparation of plant extracts for this compound analysis requires careful attention to extraction efficiency and compound stability. The following protocol has been optimized for Enicostemma littorale and related medicinal plants [1] [5]:
Plant material processing: Reduce dried plant material to fine powder (~500 μm particle size) using a mechanical grinder to ensure homogeneous sampling.
Extraction procedure: Accurately weigh 2.0 g of powdered plant material and transfer to a conical flask. Add 50 mL of ethyl acetate and subject to sonication for 30 minutes at room temperature.
Extract concentration: Filter the extraction mixture through Whatman filter paper No. 41 and evaporate the filtrate to dryness under reduced pressure at 40°C using a rotary evaporator.
Sample reconstitution: Dissolve the dried extract in 10 mL of methanol and filter through a 0.45 μm membrane filter prior to HPTLC application.
For the analysis of pharmaceutical formulations containing standardized extracts, directly dissolve an accurately weighed quantity equivalent to approximately 5 mg of this compound in 10 mL of methanol, followed by filtration through a 0.45 μm membrane filter [4].
The step-by-step procedure for HPTLC analysis of this compound is as follows:
Plate preconditioning: Pre-wash HPTLC plates with methanol and activate at 110°C for 20 minutes before sample application.
Sample application: Using an automated sample applicator (e.g., Linomat 5), apply bands of 6 mm length with the following sequence:
Chromatographic development:
Densitometric analysis:
Quantification:
Figure 1: HPTLC Workflow for this compound Estimation. This diagram illustrates the comprehensive procedure from sample preparation to result interpretation, highlighting critical transfer points between phases.
While HPTLC provides an efficient platform for routine quantification of this compound, complementary analytical techniques offer additional capabilities for comprehensive characterization:
Medium-Pressure Liquid Chromatography (MPLC): An efficient preparative-scale method has been developed for the isolation of this compound from Enicostemma littorale using MPLC with a step gradient from 10% to 20% ethyl acetate in n-hexane. This method processes 20 g of plant material in under 3 hours with a purity of approximately 97% and recovery of 87.77% [1]. The preparative isolation enables the procurement of high-purity this compound for use as reference standard in HPTLC analysis.
LC-MS/MS Quantification: For applications requiring higher sensitivity and definitive compound identification, LC-MS/MS provides superior performance. Advanced extraction techniques utilizing Box-Behnken design optimization have been coupled with LC-MS/MS analysis, achieving swertisin (a related compound) recovery of 3.36 mg/g from Enicostemma littorale [5]. While not directly applied to this compound in the available literature, this approach represents a potential advancement for trace analysis.
Bioactivity-guided Fractionation: HPTLC can be integrated with bioautography for direct correlation of chemical profiles with biological activity. Following HPTLC separation, the plate can be subjected to enzymatic assays, such as α-amylase inhibition testing, to confirm the bioactivity of this compound bands [1] [2].
Understanding the biosynthetic origin of this compound enhances the analytical strategy for its quantification. This compound is derived from swertiamarin, a secoiridoid glycoside abundant in Gentianaceae plants, through enzymatic hydrolysis by β-glucosidase followed by chemical rearrangement [3] [2]. This metabolic relationship has significant implications for analytical methodology:
Figure 2: Biosynthetic Origin and Analytical Assessment of this compound. This diagram illustrates the metabolic pathway from swertiamarin to this compound and its subsequent analytical and pharmacological evaluation.
The interconnected metabolism suggests that comprehensive quality control of Gentianaceae-based products should ideally include quantification of both swertiamarin and its metabolite this compound. The validated HPTLC method for swertiamarin quantification [4] can be adapted to develop a dual compound analysis protocol, providing a more complete phytochemical profile for standardization of herbal products.
The validated HPTLC method described in these Application Notes provides a robust, reproducible, and cost-effective approach for the quantification of this compound in plant materials and pharmaceutical formulations. The methodology satisfies all validation criteria established by ICH guidelines, demonstrating excellent linearity, precision, accuracy, and specificity across the defined concentration range [1] [4]. The compact band formation at Rf 0.54 ± 0.04 with sharp peak symmetry enables reliable quantification, while the relatively short analysis time and minimal solvent consumption contribute to the environmental and economic benefits of this approach.
Future methodological developments may focus on automated multiple development techniques to enhance resolution of complex extracts, HPTLC-MS coupling for direct structural confirmation, and miniaturized systems for field-based quality control applications. Additionally, the integration of effect-directed analysis through bioautographic assays will strengthen the connection between analytical quantification and biological activity, particularly relevant for this compound given its demonstrated α-amylase inhibitory properties [1] [2]. The adoption of these advanced HPTLC applications in natural product research and drug development will continue to expand, supported by the fundamental methodology detailed in these Application Notes.
The table below summarizes the key quantitative finding for erythrocentaurin:
| Compound | IC₅₀ Value (mg/mL) | Positive Control | Control IC₅₀ | Citation |
|---|---|---|---|---|
| This compound | 1.67 ± 0.28 mg/mL | Acarbose | 0.68 ± 0.21 µg/mL (from a related study) [1] | [2] |
Activity Context: The IC₅₀ value of 1.67 mg/mL indicates a concentration-dependent inhibitory effect on the alpha-amylase enzyme [2]. However, when compared to the standard drug acarbose (with an IC₅₀ in the microgram per milliliter range), this compound's activity in this specific assay is considerably weaker [1]. This suggests that while active, it may not be a highly potent inhibitor under the tested conditions.
The following workflow outlines the key stages of the alpha-amylase inhibition assay used to evaluate compounds like this compound.
Abs(control) is the absorbance of the reaction with 100% enzyme activity (no inhibitor), and Abs(sample) is the absorbance with the test compound.This compound is not typically a primary plant compound but is a bacterial metabolite of gentiopicrin, an iridoid glycoside found in plants like Enicostemma littorale and Gentiana spp. [5]. Intestinal bacteria hydrolyze gentiopicrin to produce this compound, which is then absorbed [5].
Inhibiting alpha-amylase is a validated therapeutic strategy for managing postprandial hyperglycemia (high blood sugar after meals) in type 2 diabetes [6] [1]. By slowing the breakdown of starch into absorbable sugars, these inhibitors reduce the glucose spike after a carbohydrate-rich meal [6]. The finding that this compound possesses this activity supports further investigation into its mechanism and the anti-diabetic potential of its parent compound, gentiopicrin [5].
This detailed protocol is adapted from methods used to evaluate related natural compounds and is the standard for determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) [1].
Workflow Overview
The diagram below outlines the key stages of the broth microdilution assay.
The search results confirm that this compound is a known metabolite but do not contain specific MIC or MBC values for its antibacterial activity.
Table: Antibacterial Activity of Selected Compounds from *Erythrina sigmoidea*
| Compound Name | Class | Most Potent MIC Value | Active Against Bacterial Strains |
|---|---|---|---|
| Neobavaisoflavone (6) | Isoflavonoid | 8 µg/mL | E. coli ATCC8739, E. cloacae ECCI69, K. pneumoniae KP55, P. aeruginosa PA01 [1] |
| Neocyclomorusin (4) | Isoflavonoid | Information missing from sources | Active against 58.3% of tested bacteria [1] |
| 6α-hydroxyphaseollidin (5) | Isoflavonoid | Information missing from sources | Active against 58.3% of tested bacteria [1] |
| Bidwillon A (3) | Isoflavonoid | Information missing from sources | Active against 41.7% of tested bacteria [1] |
| Atalantoflavone (2) | Flavonoid | Information missing from sources | Active against 8.3% of tested bacteria [1] |
To advance your research, you could:
Erythrocentaurin is a simple, non-nitrogenous natural product belonging to the secoiridoid class, found predominantly in plant species of the Gentianaceae family, including Enicostemma littorale Blume and various Centaurium species [1] [2]. This compound is of significant interest in natural product research and drug development due to its demonstrated α-amylase inhibitory activity, positioning it as a potential therapeutic agent for managing type 2 diabetes [1]. In living plants, this compound is not primarily stored as-is but is derived through the enzymatic hydrolysis of its precursor, swertiamarin, a major secoiridoid glucoside in E. littorale [3] [4]. This catabolic reaction is catalyzed by specific β-glucosidase enzymes, which cleave the glucose moiety from swertiamarin to yield the active aglycone, this compound [3]. The following diagram illustrates this metabolic pathway and the subsequent isolation process.
MPLC serves as the core preparative step for the efficient and rapid isolation of high-purity this compound from the pre-processed ethyl acetate fraction [1].
Protocol:
HPTLC provides a robust, high-throughput method for the quantitative analysis of this compound in crude extracts and the validation of purity in isolated samples [1].
Protocol:
The developed HPTLC method is validated for the reliable quantification of this compound, as summarized below:
Table 1: HPTLC Method Validation Parameters for this compound
| Parameter | Result / Value |
|---|---|
| Linear Range | 200 - 1500 ng/band |
| Correlation Coefficient (r) | 0.99417 |
| Limit of Detection (LOD) | 60 ng/band |
| Limit of Quantification (LOQ) | 180 ng/band |
| Rf Value | 0.54 ± 0.04 |
The isolated this compound should be evaluated for its bioactivity. A key reported pharmacological activity is the inhibition of α-amylase, a digestive enzyme relevant to diabetes management [1].
Protocol for α-Amylase Inhibition Assay:
Table 2: Bioactivity Profile of Isolated this compound
| Bioassay | Key Result | Experimental Details |
|---|---|---|
| α-Amylase Inhibition | IC₅₀ = 1.67 ± 0.28 mg/mL | Concentration-dependent inhibition observed [1]. |
The protocols outlined herein provide a reliable roadmap for the rapid isolation of high-purity this compound from Enicostemma littorale. The integration of MPLC for preparative isolation and HPTLC for quantitative analysis offers a powerful combination for natural product chemists. The confimed α-amylase inhibitory activity of this compound underscores its potential as a natural lead compound for anti-diabetic drug development [1]. Furthermore, the compound's presence is linked to the plant's documented traditional use in managing diabetes [5] [4].
Future work should focus on:
| Aspect | Specification |
|---|---|
| Analysis Method | High-Performance Thin-Layer Chromatography (HPTLC) with Densitometric detection [1] |
| Detection Wavelength | 230 nm [1] |
| Stationary Phase | Silica gel 60 F254 plates [1] |
| Mobile Phase | Toluene / Ethyl Acetate / Formic Acid (80:18:2 v/v/v) [1] |
| Retention Factor (Rf) | 0.54 ± 0.04 [1] |
| Linearity Range | 200–1500 ng/band [1] |
| Correlation Coefficient (R²) | 0.99417 [1] |
| Limit of Detection (LOD) | ≈60 ng/band [1] |
| Limit of Quantification (LOQ) | ≈180 ng/band [1] |
| Key Biological Activity | α-Amylase inhibition (IC50 1.67 ± 0.28 mg/mL) [1] [2] |
Erythrocentaurin (C10H8O3, MW: 176.16 g/mol) is a natural secoiridoid compound found in plants of the Gentianaceae family, such as Enicostemma littorale and Swertia patens [1] [2]. This application note details a validated, high-performance thin-layer chromatography (HPTLC) method coupled with densitometry for its rapid, precise, and accurate quantification. The method is essential for quality control of raw materials, pharmacokinetic studies, and investigating its potential as an anti-diabetic agent through α-amylase inhibition [1].
2.1. Materials and Reagents
2.2. Instrumentation and Conditions The workflow for the HPTLC-densitometry analysis of this compound is as follows:
Diagram 1: HPTLC-Densitometry Workflow for this compound Analysis.
2.3. Validation Parameters
For quantitative analysis, a high-purity reference standard is required. The following diagram and protocol outline the medium-pressure liquid chromatography (MPLC) isolation process.
Diagram 2: MPLC Isolation Workflow for this compound.
3.1. MPLC Isolation Protocol
This compound exhibits concentration-dependent inhibition of α-amylase, a key enzyme in carbohydrate digestion, suggesting its potential in managing diabetes [1] [2].
The integrated protocol from MPLC isolation to validated HPTLC-densitometry provides a robust framework for the quality control and bioactivity profiling of this compound. The high-resolution separation ensures a pure standard, while the densitometric method is sensitive, linear, and precise for quantification. Its confirmed α-amylase inhibitory activity underscores its relevance in anti-diabetic drug development. This comprehensive approach can be directly applied to pharmacokinetic studies, standardization of herbal formulations, and further biotransformation studies involving E. littorale [1].
Erythrocentaurin is a naturally occurring coumarin compound first identified in various plant species including Swertia patens and historically isolated from European centaury (Erythraea Centaurium). This specialized metabolite has gained research interest due to its biological activities and unique chemical properties. The compound presents as a red crystalline powder in its pure form and belongs to the dihydroisocoumarin class of phytochemicals. Historically, this compound was noted for its peculiar property of turning red when exposed to direct sunlight, indicating potential photosensitivity that has implications for its handling and storage in research settings. [1] [2]
This compound's chemical structure features a carbaldehyde functional group attached to a dihydroisocoumarin core, which contributes to both its chemical reactivity and biological activity. With the molecular formula C₁₀H₈O₃ and a molecular weight of 176.17 g/mol, this compound represents an important chemical entity for investigating structure-activity relationships in natural product chemistry and drug discovery. Current research focuses on its potential as a lead compound for developing therapeutic agents, particularly in metabolic disorders and infectious diseases. [3] [2] [4]
Table 1: Fundamental Chemical Characteristics of this compound
| Property | Specification | Reference |
|---|---|---|
| CAS Number | 50276-98-7 | [3] |
| IUPAC Name | 1-oxo-3,4-dihydroisochromene-5-carbaldehyde | [3] |
| Molecular Formula | C₁₀H₈O₃ | [3] |
| Molecular Weight | 176.17 g/mol | [2] |
| Appearance | Red powder | [3] [5] |
| Melting Point | 143-146°C | [3] |
This compound demonstrates variable solubility across different solvents, a critical consideration for experimental design. The compound is classified as very slightly soluble in aqueous systems with a documented solubility of approximately 0.49 g/L at 25°C, necessitating the use of organic solvents for most research applications. This limited aqueous solubility is attributed to the predominantly hydrophobic character of its molecular structure, despite the presence of polar functional groups. Experimental evidence indicates that this compound dissolves readily in chlorinated solvents, ketones, and acetate esters, making these the preferred choices for preparing stock solutions of higher concentration. [3] [2]
The solubility profile can be enhanced through specific handling techniques. For challenging solubility situations, gentle warming to 37°C combined with brief sonication has been shown to improve dissolution rates without compound degradation. Additionally, supplier data indicates that specialized formulation approaches can enhance water solubility for specific experimental needs, particularly for biological testing systems that require aqueous compatibility. These formulation strategies include the use of co-solvent systems and molecular complexation approaches that maintain compound stability while improving aqueous dispersibility. [2]
Table 2: Solubility Profile of this compound in Various Solvents
| Solvent System | Solubility | Notes | Reference |
|---|---|---|---|
| Water | Very slightly soluble (0.49 g/L at 25°C) | Limited aqueous solubility | [3] |
| Chloroform | Soluble | Recommended for stock solutions | [2] |
| Dichloromethane | Soluble | Suitable for extraction | [2] |
| Ethyl Acetate | Soluble | Good solvent for chromatography | [2] |
| DMSO | Soluble | Preferred for biological assays | [2] |
| Acetone | Soluble | Useful for various applications | [2] |
| Ethanol (86%) | 1 part in 48 parts (15°C) | Historical data | [1] |
Beyond solubility, several other physical parameters are relevant for laboratory handling and experimental planning. This compound has a measured density of 1.300±0.06 g/cm³ at 20°C and standard atmospheric pressure. The compound exhibits a boiling point of 418.1±45.0°C at 760 mmHg and a flash point of 192.8±28.8°C, indicating moderate thermal stability but requiring standard precautions against combustion under high-temperature conditions. The calculated vapor pressure is extremely low (0.0±1.0 mmHg at 25°C), suggesting minimal volatility under standard laboratory conditions. These properties collectively inform decisions about purification techniques, storage requirements, and appropriate safety measures during handling. [3]
The topological polar surface area of this compound is calculated to be 43.4Ų, which provides insight into its membrane permeability characteristics and potential bioavailability. With a logP value of approximately 1.3, the compound exhibits moderate lipophilicity, consistent with its structural features. This balanced hydrophilicity-lipophilicity profile suggests potential for reasonable membrane penetration while maintaining some aqueous dispersibility, an important consideration for biological activity assessment. [3]
Maintaining this compound stability requires strict adherence to specific storage conditions to preserve compound integrity. Suppliers consistently recommend storage in a desiccated environment at -20°C to prevent both hydrolytic degradation and thermal decomposition. The compound should be protected from light exposure, particularly direct sunlight, as historical sources note that this compound crystals turn red when exposed to sunlight, indicating potential photochemical degradation or transformation. This photosensitivity necessitates the use of amber vials or storage in darkened containers when maintaining compound stocks for extended periods. [2] [1]
The recommended storage configuration involves placing the powder in sealed vials within a desiccator containing anhydrous desiccant such as silica gel, which is then stored in a temperature-controlled freezer at -20°C. For liquid stocks, solutions should be prepared in appropriate anhydrous solvents and divided into single-use aliquots to minimize freeze-thaw cycles that can accelerate compound degradation. Under these optimized conditions, solid this compound remains stable for several months, though regular monitoring for visual changes (color, crystallization) is recommended for quality assurance. [2]
Consistent visual inspection of stored this compound provides an initial assessment of stability. The normal appearance is a uniform red powder, and any changes in color intensity, texture, or the appearance of discolored spots may indicate degradation or moisture uptake. When preparing samples for use, it is recommended to equilibrate frozen vials to room temperature within their sealed containers before opening to prevent condensation and subsequent moisture absorption, which could compromise compound stability and experimental results. [2]
For reconstituted solutions, stability varies significantly based on solvent choice and storage conditions. DMSO solutions maintained at -20°C typically remain stable for several weeks, while solutions in more volatile solvents like chloroform or dichloromethane should be used immediately or within days due to both evaporation concerns and potential solvent-mediated degradation. Documentation of solution preparation dates and periodic assessment using analytical methods such as HPLC or TLC is recommended for quality control in research applications requiring precise concentrations. [2]
The preparation of reproducible stock solutions is fundamental for obtaining reliable experimental results with this compound. The following step-by-step protocol ensures consistent concentration and minimizes compound degradation during processing:
Figure 1: Visual workflow for preparing this compound stock solutions with proper handling techniques to ensure stability and reproducibility.
Quantitative solubility assessment follows established physicochemical testing protocols with modifications specific to this compound's properties:
This method provides reliable solubility data for solvent screening and has been used to generate the values reported in Table 2. For temperature-dependent solubility assessment, the protocol can be modified by performing the equilibration at different controlled temperatures while maintaining all other parameters constant.
This compound demonstrates potentially valuable biological activities that warrant further investigation. Research indicates concentration-dependent α-amylase inhibition with a reported IC₅₀ value of 1.67 ± 0.28 mg/mL, suggesting potential application in managing postprandial hyperglycemia. This inhibitory activity positions this compound as a candidate for further development as a natural antidiabetic agent. Additionally, the compound has demonstrated antibacterial properties against various bacterial strains, though the specific spectra of activity and potency require further elucidation through standardized antimicrobial testing protocols. [2]
The compound's natural occurrence in traditional medicinal plants like Swertia patens and historical use of plant extracts in herbal medicine practices provide ethnobotanical support for these observed activities. Future research directions should include mechanism of action studies, structure-activity relationship analyses of synthetic analogs, and in vivo efficacy assessment in relevant disease models to fully characterize the therapeutic potential of this natural product. [2] [1]
This compound has been characterized by multiple spectroscopic methods, providing reference points for identity confirmation and purity assessment:
The compound displays characteristic spectral features in FTIR including carbonyl stretches for both the lactone and aldehyde functional groups, and aromatic C-H bending vibrations. In proton NMR, the aldehyde proton typically appears as a distinctive singlet between 10-11 ppm, while the methylene protons of the dihydropyran ring resonate as triplets and multiplets between 2.5-4.5 ppm. The aromatic region shows characteristic patterns for the trisubstituted benzene ring system. These spectral signatures provide valuable reference data for identity confirmation and purity assessment in research applications. [3] [4]
This compound requires standard laboratory safety precautions during handling. The compound carries the signal word "Warning" according to current safety data, with specific hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Appropriate personal protective equipment including gloves, safety glasses, and laboratory coat is recommended when handling the powder or concentrated solutions. In case of contact, affected areas should be flushed with copious water, with medical attention sought for persistent symptoms. [3]
For spill management, absorb small quantities with inert material and dispose of according to institutional regulations for chemical waste. Ventilation should be adequate to control dust formation during weighing operations, with fume hood use recommended for handling large quantities. While comprehensive toxicity data is limited, the precautionary principle should be applied to all handling procedures, particularly until compound-specific safety assessments are available. [3]
This compound represents a chemically unique dihydroisocoumarin natural product with specific handling requirements dictated by its physicochemical properties. The comprehensive solubility profile and stability information presented in this technical guide enables researchers to design appropriate experimental protocols for various applications. The compound's documented bioactivities, particularly its α-amylase inhibitory effects and antibacterial properties, combined with its natural product status, make it a valuable candidate for further phytochemical and pharmacological investigation.
Future research directions should include more detailed structure-activity relationship studies, formulation development to enhance aqueous solubility for biological testing, and investigation of synergistic effects with other bioactive compounds. The established protocols for solution preparation, storage, and handling provided in this document create a foundation for reproducible research with this specialized natural product across various disciplinary applications.
Erythrocentaurin is an important secoiridoid derivative with significant pharmacological potential that can be efficiently produced through microbial biotransformation. The compound is a valuable bioactive metabolite derived from swertiamarin, a secoiridoid glucoside found in various medicinal plants including Swertia mussotii Franch and Gentiana campestris. Traditional extraction methods from plant sources face challenges of low yield and environmental sustainability, making biotechnological approaches particularly attractive. Biotransformation using Aspergillus niger offers a sustainable and efficient alternative for producing this compound and its analogues, leveraging the fungus's diverse enzymatic repertoire and robust fermentation characteristics.
Aspergillus niger is a filamentous fungus with GRAS (Generally Recognized As Safe) status from the US Food and Drug Administration, making it particularly suitable for pharmaceutical applications. This microorganism possesses an extensive metabolic diversity and demonstrates exceptional tolerance to acidic conditions (pH 1.5-9.8), which contributes to its robustness in industrial bioprocesses. The biotransformation approach harnesses the fungus's ability to produce specific enzymes, particularly β-D-glucosidase, which catalyzes the key initial step in converting swertiamarin to this compound. This methodology represents a green chemistry alternative to conventional synthetic approaches, operating under mild conditions with reduced environmental impact while offering high regioselectivity and stereospecificity [1] [2].
The biotransformation of swertiamarin to this compound by Aspergillus niger follows a defined enzymatic pathway that involves sequential modification of the parent compound. Swertiamarin, a secoiridoid glucoside, undergoes initial hydrolytic cleavage of its glucose moiety, followed by spontaneous rearrangement and cyclization reactions to form the final products. The complete metabolic pathway involves several key intermediates and results in multiple valuable metabolites with enhanced bioactivity profiles compared to the starting material.
The primary transformation pathway begins with the hydrolysis of the β-1,4-glucosidic bond in swertiamarin, catalyzed by the enzyme β-D-glucosidase produced by A. niger. This initial step represents the rate-limiting reaction in the pathway and generates an unstable aglycone intermediate that spontaneously undergoes internal rearrangement. This aglycone intermediate then follows two parallel pathways: one leading to the formation of This compound through ring contraction and dehydration, and another resulting in the production of a novel alkaloid identified as (Z)-5-ethylidene-8-hydroxy-3,4,5,6,7,8-hexahydro-1H-pyrano[3,4-c]pyridine-1-one. Studies have demonstrated that approximately 60% of swertiamarin is metabolized into these two primary metabolites during a 5-day biotransformation process, indicating the high efficiency of this enzymatic conversion [3] [2].
The following diagram illustrates the complete metabolic pathway of swertiamarin biotransformation by Aspergillus niger:
The enzymatic transformation exhibits remarkable regioselectivity and is influenced by various factors including pH, temperature, and the presence of specific enzyme cofactors. The β-D-glucosidase enzyme demonstrates higher affinity for swertiamarin (Km = 0.26 mM) compared to synthetic substrates like r-NPG (Km = 0.58 mM), highlighting its natural specialization for this specific biotransformation. The catalytic efficiency for swertiamarin conversion is 79.6 μmol min⁻¹ mg⁻¹, sufficient for industrial application. This specialized enzymatic activity makes the process particularly valuable for the large-scale production of these bioactive compounds without the need for extensive chemical synthesis or purification from complex plant extracts [4].
For optimal this compound production, the appropriate strain selection is critical. Aspergillus niger CICC 2169 (China Center of Industrial Culture Collection) has been successfully employed for swertiamarin biotransformation and is recommended as the primary workhorse strain. This specific strain has demonstrated high β-D-glucosidase activity and efficient conversion capability. Strain maintenance is essential for preserving the genetic stability and enzymatic potential of the microorganism. For long-term preservation, cryopreservation at -80°C in glycerol stock (30% v/v) is recommended, while for regular use, maintenance on potato dextrose agar (PDA) slants at 4°C with quarterly subculturing is sufficient [2].
Proper inoculum development is crucial for ensuring robust fungal growth and optimal enzyme production. The preparation follows a two-stage seed culture protocol to achieve sufficient biomass density before initiating the biotransformation process. The temperature, pH, and aeration conditions must be carefully controlled throughout the cultivation process to maximize the physiological activity of the fungus and subsequent biotransformation efficiency [5] [2].
Table 1: Culture Media Composition for A. niger Growth and Biotransformation
| Medium Component | Solid Medium (PDA) | Liquid Seed Medium | Production Medium |
|---|---|---|---|
| Potato Dextrose | 39 g/L | - | - |
| Glucose | - | 20 g/L | 10 g/L |
| Peptone | - | 5 g/L | 10 g/L |
| Yeast Extract | - | - | 5 g/L |
| KH₂PO₄ | - | 2 g/L | 1 g/L |
| MgSO₄·7H₂O | - | 1 g/L | 1 g/L |
| NaNO₃ | - | - | 2 g/L |
| Initial pH | 5.5-6.0 | 5.5-6.0 | 5.0 |
The inoculum preparation protocol follows these standardized steps:
Swertiamarin used as the substrate for biotransformation should be of high purity (≥80%) to minimize interference with the microbial conversion process. The compound can be extracted and purified from plant sources such as Swertia mussotii Franch using standard extraction protocols, or obtained commercially. For the biotransformation process, swertiamarin is prepared as a sterile stock solution at a concentration of 100 mM in distilled water, followed by filter sterilization using 0.22 μm membrane filters. The optimal substrate concentration for efficient biotransformation is 5-10 mM in the final reaction mixture. Higher concentrations may lead to substrate inhibition, while lower concentrations result in reduced product yield [2].
The biotransformation process is conducted in sterile controlled bioreactors to maintain optimal physiological conditions for the enzymatic conversion. The following protocol details the standardized procedure for efficient conversion of swertiamarin to this compound:
Reaction Vessel Setup:
Process Parameters:
Reaction Initiation:
Process Monitoring:
The biotransformation efficiency is highly dependent on maintaining the optimal physiological state of the fungal cells. The process typically achieves approximately 60% conversion of swertiamarin to the target metabolites within the 5-day incubation period. The highest product accumulation is generally observed between days 3 and 5 of the process [3] [2].
The key enzyme responsible for the initial step in swertiamarin biotransformation is β-D-glucosidase. This enzyme has been purified from Aspergillus niger and characterized for its biochemical properties. The purification protocol involves ammonium sulfate precipitation followed by ion-exchange chromatography and gel filtration chromatography, resulting in a homogenous enzyme preparation with a specific activity increase of approximately 38-fold compared to the crude extract.
The purified β-D-glucosidase exhibits the following biochemical characteristics:
The enzyme demonstrates high affinity for swertiamarin with a Km value of 0.26 mM, which is significantly lower than its affinity for synthetic substrates like r-NPG (Km = 0.58 mM). This indicates the enzyme's natural specialization for this specific biotransformation reaction. The catalytic constant (kcat) for swertiamarin is 79.6 μmol min⁻¹ mg⁻¹, contributing to an overall catalytic efficiency (kcat/Km) of 306.15 mM⁻¹ min⁻¹ [4].
The kinetic parameters of β-D-glucosidase have been thoroughly characterized to understand the enzymatic mechanism and potential regulatory factors. The enzyme activity is influenced by various metal ions and product inhibition, which must be considered when optimizing the biotransformation process.
Table 2: Kinetic Parameters and Ion Effects on β-D-Glucosidase Activity
| Parameter | Value | Conditions |
|---|---|---|
| Km for swertiamarin | 0.26 mM | pH 5.0, 55°C |
| Km for r-NPG | 0.58 mM | pH 5.0, 55°C |
| Vmax for swertiamarin | 79.6 μmol min⁻¹ mg⁻¹ | pH 5.0, 55°C |
| Vmax for r-NPG | 186.8 μmol min⁻¹ mg⁻¹ | pH 5.0, 55°C |
| Ki for glucose | 0.13 mM | Competitive inhibition |
| Activating Ions | Mg²⁺, Mn²⁺ | 0-120 mM concentration |
| Inhibiting Ions | Ca²⁺, Cu²⁺, Zn²⁺, Fe³⁺ | 0-120 mM concentration |
The enzyme inhibition by glucose is particularly significant for process design, as accumulation of glucose beyond 8 mg/L in the broth strongly inhibits enzyme activity. This product inhibition necessitates careful monitoring of glucose levels during the biotransformation process, potentially requiring fed-batch operation or simultaneous glucose removal to maintain high conversion rates [4].
Following the biotransformation process, the culture broth contains both the fungal biomass and the extracellular metabolites. The extraction protocol is designed to efficiently recover both this compound and the novel alkaloid co-product from this complex mixture:
This extraction protocol typically yields 275 mg of metabolite 1 (this compound) and 117 mg of metabolite 2 (novel alkaloid) from 1.5 g of swertiamarin starting material, with purities exceeding 96% after subsequent purification steps [2].
The identification and quantification of this compound and related metabolites require sophisticated analytical techniques. The following methods have been established for comprehensive analysis:
HPLC Analysis Conditions:
Structural Elucidation Techniques:
The spectroscopic characteristics of this compound include a molecular ion peak at m/z 192 [M]⁺ in mass spectrometry and distinctive signals in NMR corresponding to its characteristic lactone structure and aldehyde functionality. The novel co-metabolite exhibits a molecular formula of C₁₀H₁₃NO₃ as determined by high-resolution mass spectrometry, with a characteristic (Z)-ethylidene moiety evidenced by NMR coupling constants [2].
The bioactive potential of this compound and its biotransformation co-products has been evaluated through various pharmacological assays. These compounds demonstrate significant therapeutic properties that justify their development as potential pharmaceutical agents:
Anti-inflammatory Activity:
Cytotoxicity Assessment:
These bioactivity profiles suggest that biotransformation by A. niger can enhance the pharmacological potential of natural products, generating metabolites with improved therapeutic efficacy compared to their parent compounds [6] [2].
The biotransformation protocol described in this application note enables the production of this compound and novel alkaloid compounds with diverse potential applications:
Pharmaceutical Applications:
Industrial Process Advantages:
Research Applications:
The scale-up potential of this biotransformation process has been demonstrated in 5L bioreactors, with possible extension to industrial-scale production (100L+ reactors) for commercial application. The optimized process parameters and well-characterized enzyme system facilitate technology transfer to manufacturing scale [5] [2].
Successful implementation of the this compound biotransformation process requires attention to potential challenges and optimization opportunities:
Low Conversion Efficiency:
Reduced Enzyme Activity:
Process Scale-up Considerations:
The following diagram illustrates the complete experimental workflow from strain preparation to product characterization:
The biotransformation protocol using Aspergillus niger provides an efficient and sustainable approach for producing this compound and novel alkaloid compounds with enhanced bioactivity. The well-characterized enzymatic pathway and optimized process parameters enable reproducible production of these valuable metabolites. The scale-up potential and comprehensive analytical methods support the translation of this technology from laboratory research to industrial application. This microbial biotransformation system represents a valuable platform for generating natural product derivatives with potential pharmaceutical applications, particularly in the development of anti-inflammatory and anticancer agents.
This compound is a biologically active secoiridoid derivative that has gained research interest due to its potential anti-hepatitis B virus (HBV) activity. This compound is not originally present in medicinal plants but is formed through the biotransformation of gentiopicroside (also known as gentiopicrin) by intestinal bacteria. [1] Gentiopicroside itself is a major bioactive component of several Gentianaceae species, including those from the Swertia and Gentiana genera, which have extensive historical use in traditional Chinese medicine for treating liver disorders including hepatitis. [2] [3] The transformation from gentiopicroside to this compound occurs via hydrolysis reactions mediated by bacterial β-glucosidases in the anaerobic environment of the intestines, representing a crucial metabolic activation step that enhances the compound's bioavailability and pharmacological potential. [1]
The significance of this compound in HBV research stems from the urgent need for novel therapeutic approaches against this persistent global health challenge. Chronic HBV infection affects approximately 257 million people worldwide and causes nearly 887,000 annual deaths despite the availability of vaccines and antiviral treatments. [4] [5] Current frontline therapies including nucleos(t)ide analogs (entecavir, tenofovir) and interferon-alpha have limitations such as drug resistance, significant side effects, and inability to completely eliminate the virus, particularly the persistent covalently closed circular DNA (cccDNA) that serves as the viral reservoir in hepatocytes. [2] [6] [5] This therapeutic gap has accelerated research into natural products and their metabolites like this compound, which may offer novel mechanisms of action against multiple targets in the HBV life cycle.
Table 1: Anti-HBV activity of this compound and selected reference compounds
| Compound | Class | HBsAg Inhibition IC₅₀ | HBeAg Inhibition IC₅₀ | HBV DNA Inhibition IC₅₀ | Selectivity Index (SI) | Source |
|---|---|---|---|---|---|---|
| This compound | Secoiridoid metabolite | Data not fully quantified | Data not fully quantified | Data not fully quantified | Not calculated | [1] |
| Chlorogenic acid | Phenolic acid | Moderate activity | Moderate activity | 5.5 μM | >250.1 | [2] |
| 4,5-Dicaffeoylquinic acid | Phenolic acid | Moderate activity | Moderate activity | 9.8 μM | >184.8 | [2] |
| Pumilaside A | Terpenoid glycoside | 15.02 μM | 9.00 μM | 12.01 μM | 111.3-185.9 | [2] [6] |
| Betulinic acid | Triterpenoid | Not specified | Not specified | Significant replication inhibition | Demonstrated in transgenic mice | [6] |
| Asiaticoside | Triterpenoid glycoside | Significant inhibition | Significant inhibition | Significant inhibition | Dose-dependent in vitro & in vivo | [6] |
| Lamivudine | Nucleoside analog | Not primary target | Not primary target | 0.1-5 μM | ~1000 | Reference drug |
While specific quantitative data for this compound's anti-HBV activity remains limited in publicly available literature, it has been identified as one of the key bioactive metabolites derived from gentiopicroside with reported inhibition against HBV. [1] The available research indicates that this compound belongs to a class of potent secoiridoid compounds that demonstrate measurable effects on HBV replication markers, though complete concentration-response relationships and half-maximal inhibitory concentration (IC₅₀) values require further elucidation through standardized assays. [6] [1]
For context, related natural compounds with established anti-HBV activity profiles are included in Table 1 as reference points. Particularly noteworthy are the chlorogenic acid analogues from Artemisia capillaris, which show strong HBV DNA inhibition with IC₅₀ values ranging from 5.5 to 13.7 μM and exceptional selectivity indices (SI >115), suggesting a favorable therapeutic window. [2] Similarly, pumilaside A demonstrates balanced inhibition across multiple HBV markers including HBsAg, HBeAg, and HBV DNA with IC₅₀ values between 9-15 μM and selectivity indices exceeding 100. [2] [6] These reference compounds provide benchmark values for evaluating the potential potency of this compound once comprehensive quantitative data becomes available.
The HepG2.2.15 cell-based system represents a well-established model for preliminary screening of anti-HBV compounds as it supports robust viral replication and antigen secretion. This stably transfected hepatoma cell line constitutively produces HBV virions and viral antigens, allowing simultaneous assessment of multiple inhibitory endpoints.
Cell Culture and Maintenance:
Compound Treatment and Sample Collection:
Analysis of Antiviral Effects:
Since this compound is primarily generated through microbial biotransformation, researchers can employ the following protocol to produce the compound for anti-HBV testing:
Preparation of Intestinal Bacteria Inoculum:
Biotransformation Reaction:
Metabolite Extraction and Identification:
Figure 1: Proposed mechanism of action and research workflow for this compound against HBV
While the precise molecular mechanisms of this compound's anti-HBV activity require further elucidation, current evidence suggests it may operate through multiple inhibitory pathways targeting different stages of the HBV life cycle. Based on its structural characteristics and reported activities of related compounds, this compound potentially interferes with viral replication through several mechanisms:
Inhibition of viral antigen secretion: Research on related natural compounds demonstrates significant suppression of HBsAg and HBeAg production and release from infected hepatocytes, which would reduce viral spread and modulate host immune responses. [2] [6] This effect may occur through interference with viral gene expression or disruption of the secretory pathway for viral proteins.
Suppression of HBV DNA replication: Compounds structurally related to this compound show potent inhibition of HBV DNA replication with low micromolar IC₅₀ values, suggesting potential targeting of the viral reverse transcription process or DNA polymerase activity. [2] [7] This mechanism would directly reduce the production of infectious viral particles.
Modulation of host-cell pathways: Many natural anti-HBV compounds exert indirect antiviral effects by modifying host cell factors essential for viral replication, such as transcription factors, metabolic enzymes, or components of the innate immune response. [6] For instance, betulinic acid downregulates manganese superoxide dismutase (SOD2) expression, leading to mitochondrial reactive oxygen species generation and subsequent inhibition of HBV replication.
Impact on cccDNA stability: Although challenging to target, the persistence of cccDNA is the primary barrier to HBV cure. Some natural compounds like asiaticoside have demonstrated reduction of cccDNA levels in experimental models, suggesting potential epigenetic modifications or enhanced degradation of this viral reservoir. [6]
The metabolic transformation of gentiopicroside to this compound represents a crucial bioactivation step that enhances anti-HBV potency. This biotransformation occurs primarily in the intestinal environment through the action of bacterial β-glucosidases, which cleave the glucose moiety from gentiopicroside to form an unstable aglycone intermediate that rapidly cyclizes to form this compound. [1] This process highlights the importance of considering metabolic activation when evaluating the therapeutic potential of natural products, as the administered compound may not be the primary active species responsible for the observed pharmacological effects.
Table 2: Representative natural product classes with anti-HBV activity
| Compound Class | Representative Compounds | Key Molecular Targets | Advantages | Limitations |
|---|---|---|---|---|
| Secoiridoids | Gentiopicroside, this compound, Sweroside | Viral antigen secretion, DNA replication | Multi-target action, Natural abundance | Variable bioavailability, Metabolism-dependent activation |
| Phenolic Acids | Chlorogenic acid, Caffeic acid, Protocatechuic acid | HBV DNA replication | High selectivity indices, Strong DNA inhibition | Moderate antigen inhibition, Chemical instability |
| Terpenoids | Betulinic acid, Asiaticoside, Alisol derivatives | SOD2 expression, Promoter activities, cccDNA | Novel mechanisms, In vivo efficacy demonstrated | Complex synthesis, Structural complexity |
| Flavonoids | 5,4′-Dihydroxyl-6,7,3′-trimethoxyflavone | HBsAg/HBeAg secretion | Broad-spectrum activity, Additional hepatoprotection | Moderate potency, Extensive metabolism |
| Alkaloids | Various plant-derived alkaloids | Viral entry, DNA polymerization | Novel chemotypes, Potential against resistant strains | Toxicity concerns, Narrow therapeutic window |
This compound belongs to the secoiridoid class of natural compounds, which demonstrate distinct advantages and limitations compared to other anti-HBV natural product classes. As illustrated in Table 2, secoiridoids like this compound typically exhibit multi-target action against HBV, simultaneously suppressing viral antigen secretion and DNA replication. This broad mechanism may reduce the likelihood of resistance development compared to single-target antivirals. Additionally, these compounds are derived from medicinal plants with historical use in hepatitis treatment, providing ethnobotanical validation of their therapeutic potential. [2] [3] [7]
However, secoiridoids face challenges including variable bioavailability and the requirement for metabolic activation to exert full therapeutic effects. The dependency on bacterial transformation for generating active metabolites like this compound introduces significant inter-individual variability based on differences in gut microbiota composition. This contrasts with directly active compounds like phenolic acids, which demonstrate high selectivity indices and potent HBV DNA inhibition without requiring biotransformation. [2] Terpenoids represent another promising class with demonstrated in vivo efficacy and novel mechanisms such as betulinic acid's modulation of mitochondrial redox balance, but their structural complexity presents challenges for chemical optimization and large-scale synthesis. [6]
When positioned within the broader landscape of natural anti-HBV agents, this compound and related secoiridoids offer complementary mechanisms to established compound classes. Their potential utility may be greatest in combination therapy approaches targeting multiple viral replication steps simultaneously, potentially enabling reduced dosing of conventional nucleos(t)ide analogs and minimizing resistance development.
The investigation of this compound as an anti-HBV agent has several important research applications in antiviral drug discovery:
Lead compound for structural optimization: The core structure of this compound provides a chemical scaffold for medicinal chemistry efforts aimed at improving potency, metabolic stability, and bioavailability. Structure-activity relationship studies can systematically modify different regions of the molecule to identify key pharmacophores while maintaining or enhancing anti-HBV activity.
Combination therapy component: Given the multifactorial nature of HBV persistence, combination therapies addressing multiple viral targets simultaneously represent a promising curative strategy. This compound's potential multi-target activity makes it a suitable candidate for combination with nucleos(t)ide analogs or immunomodulators to achieve synergistic effects.
Chemical biology probe: As a naturally derived metabolite with demonstrated anti-HBV activity, this compound can serve as a tool compound for investigating novel aspects of the HBV life cycle. Identification of its specific molecular targets through chemical proteomics approaches could reveal previously unexplored antiviral mechanisms.
Traditional medicine validation: Research on this compound provides a scientific foundation for the traditional use of Gentianaceae plants in treating hepatitis disorders. Understanding the metabolic activation process and cellular targets offers insights into how these herbal medicines exert their therapeutic effects at the molecular level.
Future research on this compound should prioritize several key areas:
The evolving landscape of HBV treatment, emphasizing earlier and broader intervention as reflected in recent clinical guidelines, underscores the need for novel therapeutic agents with complementary mechanisms to existing standards of care. [5] Natural product-derived metabolites like this compound represent promising candidates to address this unmet medical need through their unique biosynthetic origins and potential multi-target activities against this persistent viral pathogen.
This compound represents a promising anti-HBV natural product metabolite derived from the bacterial transformation of gentiopicroside present in traditional medicinal plants. While complete quantitative data on its anti-HBV potency requires further elucidation, existing evidence supports its role as a bioactive secoiridoid with potential multi-target activity against viral antigen secretion and DNA replication. The experimental protocols outlined herein provide standardized methodologies for comprehensive evaluation of this compound and related compounds in established in vitro systems. Future research directions should focus on precise mechanism elucidation, in vivo validation, and structural optimization to enhance therapeutic potential. As part of the growing interest in naturally derived anti-HBV agents, this compound exemplifies how metabolic activation of plant-derived compounds can generate novel chemical entities with significant antiviral properties, offering potential pathways to address the persistent challenge of chronic hepatitis B infection.
What are the common sources of erythrocentaurin? this compound is a natural product found in plants of the Gentianaceae family, such as Enicostemma littorale and various Gentiana species [1] [2]. It can be derived from the metabolism of seco-iridoid glycosides like swertiamarin [2].
What is a major challenge in this compound purification? A key challenge is separating it from other closely related compounds and impurities in a crude plant extract. The method must be selective and efficient to obtain a high-purity product suitable for pharmaceutical research [1].
How can I quickly assess the purity of my this compound sample? High-performance thin-layer chromatography (HPTLC) is a rapid method for estimation and initial purity check. For a highly accurate purity assessment without the need for identical reference standards, quantitative ( ^1 )H Nuclear Magnetic Resonance (qHNMR) is a powerful and reliable technique [1] [3].
The table below summarizes two key chromatographic methods for the analysis and purification of this compound.
| Method | Purpose | Key Parameters | Performance Data |
|---|
| Medium-Pressure Liquid Chromatography (MPLC) [1] | Preparative isolation | Stationary Phase: Si60 column (70 × 460 mm) Mobile Phase: Step gradient of 10-20% ethyl acetate in n-hexane Sample Load: Up to 20 g of extract | Purity: ~97% Recovery: 87.77% Run Time: < 3 hours | | High-Performance Thin-Layer Chromatography (HPTLC) [1] | Estimation and quantification | Stationary Phase: Silica gel 60 F(_{254}) plates Mobile Phase: Toluene/ethyl acetate/formic acid (80:18:2 v/v/v) Detection: Densitometry at 230 nm | Rf Value: 0.54 ± 0.04 Linearity: 200-1500 ng/band (r = 0.994) LOD/LOQ: ~60 ng/band / ~180 ng/band |
Here is a detailed methodology for the rapid preparative isolation of this compound from Enicostemma littorale using MPLC, as cited in the literature [1].
1. Sample Preparation
2. MPLC Purification Procedure
The following diagram illustrates the complete purification and analysis workflow for this compound.
For a quick overview, the table below summarizes the core quantitative data and conditions from a key preparative isolation method [1].
| Parameter | Specification / Value |
|---|---|
| Source Material | Ethyl acetate fraction of Enicostemma littorale [1] |
| Isolation Technique | Medium-Pressure Liquid Chromatography (MPLC) [1] |
| Stationary Phase | Si60 column (70 × 460 mm) [1] |
| Mobile Phase | Step gradient: 10% to 20% ethyl acetate in n-hexane [1] |
| Sample Capacity | Up to 20 grams of material [1] |
| Process Duration | < 3 hours [1] |
| Purity Achieved | ≈ 97% [1] |
| Recovery Yield | 87.77% [1] |
| Quantification Method | High-Performance Thin-Layer Chromatography (HPTLC) [1] |
| HPTLC Mobile Phase | Toluene / Ethyl Acetate / Formic Acid (80:18:2 v/v/v) [1] |
| R_f Value | 0.54 ± 0.04 [1] |
Here are detailed methodologies for the isolation and quantification of this compound.
This protocol describes a rapid method for obtaining high-purity this compound [1].
This method is used for the quantification of this compound in raw extracts and fractions [1].
While the search results do not provide a specific optimization protocol for this compound, one study details a systematic approach for optimizing the extraction of swertisin, another compound from Enicostemma littorale [2]. This methodology can be adapted as a framework for optimizing this compound yield.
The following diagrams, created using Graphviz, illustrate the core experimental workflow and a logical troubleshooting process.
This compound is a natural product found in plants of the Gentianaceae family. Key stability factors and recommended storage conditions are summarized below.
| Factor | Description / Condition | Impact / Rationale |
|---|---|---|
| Formation Pathway | Enzymatic degradation of secoiridoids (e.g., swertiamarin) [1] [2] | Arises from processing, not primary extraction; critical for reproducibility. |
| Temperature (Long-term) | -20°C (powder) / -80°C (in solvent) [3] | Preserves chemical integrity; standard for lab chemicals. |
| Light | Keep away from direct sunlight [3] | Prevents photodegradation reactions. |
| Incompatible Materials | Strong acids, strong alkalis, strong oxidizing/reducing agents [3] | Avoids hazardous reactions or decomposition. |
This protocol enables rapid, gram-scale isolation of high-purity this compound from Enicostemma littorale [4].
This method provides a reliable way to estimate this compound concentration in various extracts and fractions [4].
Understanding the conditions that lead to this compound formation is crucial for experimental control.
This compound is classified as harmful if swallowed (H302) and very toxic to aquatic life with long-lasting effects (H410). Always refer to the Safety Data Sheet (SDS) for complete handling instructions [3].
If your goal is to minimize this compound formation to study other compounds, you can denature the hydrolytic enzymes early. The workflow below contrasts the methods that lead to or prevent its formation:
To summarize the key points for troubleshooting this compound in your work:
Since a direct method for erythrocentaurin is not published, you can develop one by building upon established separations of related compounds from the same plant. The following workflow outlines this systematic approach.
Here are common issues you might encounter during method development and their potential solutions.
| Issue & Phenomenon | Possible Causes | Proposed Solutions & Optimization Strategies |
|---|---|---|
| Poor Resolution [1] | Mobile phase strength too high/low, unsuitable selectivity. | Adjust solvent ratio; try different modifiers (e.g., acid, base); use a different solvent from another selectivity group [2]. |
| Tailing Peaks [1] | Strong, non-specific interactions with the stationary phase. | Deactivate silica with water; use mobile phase modifiers like acetic acid or ammonia to mask silanols [3]. |
| Streaking or Smearing | Sample overload; sample solvent too strong. | Decrease application concentration; use a weaker solvent for sample preparation [1]. |
| Inconsistent Rf Values [1] | Inconsistent mobile phase preparation; temperature fluctuations; chamber saturation issues. | Prepare mobile phase volumetrically; work in a temperature-controlled environment; ensure proper chamber saturation time. |
Q1: What is a good starting point for the mobile phase to separate secoiridoid glycosides like swertiamarin? A1: For HPLC of Centaurium erythraea, an isocratic method using a water-acetonitrile mixture on a C18 column has been successfully validated for swertiamarin [4]. For HPTLC on normal-phase silica, you can translate this by starting with a moderately polar binary system, such as Chloroform-Methanol in varying ratios (e.g., 9:1 or 8:2, v/v), and then fine-tuning it [3].
Q2: Why should I consider using pH modifiers in my mobile phase? A2: The pH value is critical for separating compounds with ionizable functional groups. A study separating multiple drugs found that adjusting the mobile phase to pH 6.5 with an ammonia solution was essential to control the ionization state of the analytes, leading to well-resolved bands with distinct Rf values [3].
Q3: My baseline is noisy after development. What could be the reason? A3: Noisy baselines in HPTLC are often due to impurities in the mobile phase solvents or a contaminated stationary phase. Always use high-purity solvents and ensure the TLC plate is handled with clean tools. Contamination from the sample application syringe can also be a cause [1].
This protocol is adapted from a published HPTLC study on pharmaceutical compounds [3], providing a concrete template for your work on Centaurium erythraea extracts.
1. Materials and Instrumentation
2. Key Optimization Parameters The protocol above can be optimized by investigating:
The table below summarizes specific issues, their potential causes, and recommended solutions.
| Problem | Possible Causes | Recommended Solutions |
|---|---|---|
| Low Recovery/Poor Yield | Sample adsorption to silica; incomplete elution | Use optimized step-gradient elution (e.g., 10% to 20% EtOAc in hexane); confirm full elution with TLC [1]. |
| Low Purity/Co-elution | Inadequate mobile phase selectivity; column overloading | Re-optimize solvent system with analytical TLC first; use dry loading to minimize sample volume [3] [1]. |
| Tailing or Broad Peaks | Strong interaction with active sites on silica; poor solubility | Consider deactivating silica by adding a small percentage of a polar modifier like ethyl acetate to initial mobile phase [2]. |
| Slow Flow Rate/High Backpressure | Fines in stationary phase; column packing too dense | Ensure stationary phase is properly slurry-packed; avoid introducing air bubbles or over-tightening fittings [2]. |
This protocol is adapted from a published method for the rapid preparative isolation of this compound from Enicostemma littorale using MPLC [1].
The following workflow diagram outlines the key stages of this isolation and analysis process.
The table below summarizes the basic information available for this compound.
| Property | Description |
|---|---|
| Chemical Name | This compound [1] |
| CAS Number | 50276-98-7 [1] |
| Molecular Formula | C₁₀H₈O₃ [1] |
| Molecular Weight | 176.17 g/mol [1] |
| Reported Activities | Antibacterial activity; concentration-dependent α-amylase inhibition (IC₅₀ 1.67 ± 0.28 mg/mL) [1] |
| Source | Metabolite of Gentiopicroside (GPS) formed by intestinal flora or enzymatic hydrolysis [2] |
For a research compound like this compound with unknown specific solubility, a standard approach involves preparing a concentrated stock solution in DMSO for subsequent dilution in aqueous buffers.
Q1: What is the maximum recommended concentration for DMSO stock solutions?
Q2: My this compound solution precipitates upon dilution into aqueous buffer. How can I resolve this?
Q3: How should I store this compound and its DMSO stock solutions?
Q4: The compound seems unstable in solution. What can I do?
The table below summarizes key information from recent studies on gentiopicrin biotransformation, which is directly relevant to erythrocentaurin production.
| Aspect | Key Findings & Relevance to Low Yield | Experimental Context / Methodology |
|---|
| Metabolic Pathway [1] | Gentiopicrin is rapidly metabolized by intestinal bacteria via hydrolysis, reduction, and dehydration. Six metabolites were identified, with this compound being a key intermediate. Low yield may stem from rapid downstream conversion into other metabolites (G-M4, G-M5, G-M6). | Source: Rat intestinal bacteria. Incubation: Anaerobic medium, 37°C. Analysis: HPLC, LC/MSn-IT-TOF, NMR. Observation: 70% of gentiopicrin remained at 30 min; 0% remained at 60 min. | | Microbial Biotransformation [2] | Endophytic fungus Penicillium crustosum can biotransform gentiopicroside (a compound analogous to gentiopicrin) into a range of metabolites. This suggests that screening for specific microbial strains with high β-glucosidase activity could be a strategy to improve the initial hydrolysis step. | Source: Endophytic fungus Penicillium crustosum. Analysis: UPLC/Q-TOF MS, NMR. Key Enzyme: Assayed β-glucosidase activity using p-nitrophenyl-β-d-glucopyranoside. | | Isolation & Analysis [3] | A rapid, preparative isolation method for this compound was established, achieving high purity (~97%). This downstream purification protocol can help maximize the recovery of this compound from a complex biotransformation mixture. | Source: Plant Enicostemma littorale. Isolation: Medium-Pressure Liquid Chromatography (MPLC) on a Si60 column. Elution: Step gradient of 10-20% ethyl acetate in n-hexane. Analysis & Bioassay: HPTLC for estimation; α-amylase inhibition assay. |
Based on the gathered information, low yield likely results from inefficiencies in the initial hydrolysis or rapid further metabolism of this compound. The following workflow visualizes a systematic approach to diagnose and resolve this issue.
To implement the troubleshooting strategies, here are detailed methodologies based on the literature.
This protocol is useful for finding a more efficient biological catalyst.
p-nitrophenyl-β-D-glucopyranoside (pNPG) as a substrate. Measure the release of p-nitrophenol spectrophotometrically at 400 nm [2].This is critical for identifying the optimal harvest time to maximize yield before this compound is further metabolized.
For ongoing research, leveraging modern computational tools can significantly enhance efficiency.
Research on Gentiana purpurea roots indicates that the detection of erythrocentaurin is highly dependent on the sample preparation technique [1]. The study found that:
This points to a significant sample preparation challenge: the potential for artifactual formation of this compound during analysis if methods do not properly control for enzymatic activity.
While specific methods for this compound are limited, several studies successfully analyze related secoiridoid glycosides (such as gentiopicroside and swertiamarin) from the same plant family using chromatographic techniques. These can serve as a starting point for method development.
The table below summarizes the analytical methods used in these related studies:
| Compound Analyzed | Sample Type | Analytical Technique | Key Technique Details | Source |
|---|---|---|---|---|
| Gentiopicrin, etc. | Herbal Preparation | HPLC-DAD | Used to compare yields from different extraction methods. | [1] |
| Gentiopicroside, Swertiamarin | Beagle Dog Plasma | UHPLC-MS/MS | LC: Acquity UPLC BEH amide column; MS: Negative ion mode, MRM. | [2] |
| Gentiopicroside, Swertiamarin | Rat Plasma | LC-MS/MS | LC: C18 column; MS: Positive ion mode, Multiple Reaction Monitoring (MRM). | [3] |
Given the challenges, here is a logical workflow to guide your initial method development and validation for this compound. This diagram outlines the key stages and decision points:
Based on the identified challenge, here are some anticipated frequently asked questions:
Q: Why is my this compound yield inconsistent between sample batches? A: Inconsistency is likely due to variable enzymatic activity during sample preparation. Ensure a consistent and rigorous method to deactivate enzymes, such as immediately immersing the sample in boiling solvent or using alcoholic extraction solvents from the start [1].
Q: I cannot detect this compound in my samples. What could be wrong? A: First, verify your sample preparation technique. If you are using a method that deactivates enzymes (like adding material to boiling solvent), this compound may not be formed as an artifact. Its absence could indicate a true low concentration, and you may need to check the method's Limit of Detection (LOD). Confirm that your analytical method (e.g., LC-MS) is optimized for the specific mass transitions of this compound [1] [2] [3].
Q: What validation parameters should I prioritize? A: Given the potential for the compound to be an artifact, specificity is paramount to ensure your method is truly measuring this compound and not a co-eluting compound. Furthermore, precision (repeatability) and accuracy (through spike/recovery studies) are critical to demonstrate that your method is reliable and not influenced by sample matrix effects [4].
| Property | Description |
|---|---|
| Chemical Identity | A metabolite and degradation product of secoiridoid glucosides like gentiopicroside (gentiopicrin) and swertiamarin [1] [2]. |
| Formation Pathway | Produced through enzymatic hydrolysis (by β-glucosidases or intestinal flora) or acid hydrolysis of its parent glucosides [3] [1]. |
| Key Instability Factor | Forms as an unstable aglycone (non-glycosylated form) that readily undergoes further isomerization, reduction, and oxidation [1]. |
| Stability Observations | Relatively unstable; one study noted it was not previously identified in plants due to "high instability and limitations of the analytical methods" [3]. |
The following diagram illustrates the primary formation pathway of this compound from its precursor compounds:
Since established prevention techniques are not documented, your research efforts should focus on controlling the factors that drive the formation and degradation processes. Here are some key questions and methodological approaches to guide your experimentation.
To build your own robust data on preventing degradation, you can follow this experimental workflow:
Given the inherent instability of this compound, you might also consider these alternative strategies:
| Question | Detailed Issue | Proposed Solution & Experimental Protocol | Key Parameters & Data |
|---|
| Low or Inconsistent Yield | Erythrocentaurin (ECR) is often a metabolite or degradation product rather than a primary extract. Its formation depends on the enzymatic hydrolysis of parent compounds like swertiamarin or gentiopicrin by β-glucosidase [1] [2] [3]. | 1. Source Material Preparation: Do not add plant material to cold water. Instead, introduce it directly to boiling water or a high-alcohol content solvent to denature enzymes [4].
2. Controlled Hydrolysis: Incubate the primary extract (e.g., from Enicostemma littorale) with a source of β-glucosidase, such as a preparation from intestinal bacteria or a commercial enzyme [2]. | - ECR detected when roots were added to cold water (enzymatic activity), but not detected when added to boiling water or alcohol [4].
Experimental Protocol:
Experimental Protocol:
Understanding the origin of this compound is crucial for troubleshooting its production. The following diagrams illustrate its metabolic pathway and a recommended experimental workflow.
Diagram 1: Metabolic Pathway to this compound. This compound is not a primary plant constituent but is formed from the hydrolysis of parent iridoid glycosides by enzymes such as bacterial β-glucosidase [1] [2] [3].
Diagram 2: Recommended Workflow for ECR Isolation. This workflow emphasizes critical steps for a successful scale-up: denaturing native enzymes to prevent inconsistency, followed by a controlled hydrolysis step to convert primary glycosides into this compound before purification [5] [4] [2].
The table below summarizes key characteristics of erythrocentaurin and other types of alpha-amylase inhibitors based on current research findings.
| Inhibitor | Source / Type | Reported IC₅₀ / Efficacy | Key Characteristics |
|---|---|---|---|
| This compound | Natural metabolite from Enicostemma littorale [1] [2] | 1.67 ± 0.28 mg/mL [1] | Iridoid-derived metabolite; formed by gut microbiota metabolism of gentiopicrin [2]. |
| Phase 2 (White Bean Extract) | Natural glycoprotein from Phaseolus vulgaris [3] | Clinical weight loss & reduced post-prandial glucose [3] | Proprietary, heat-labile glycoprotein; acts as a "carb blocker" [3]. |
| Phyllanthus amarus (Ethanol Extract) | Natural plant extract [4] | 36.05 ± 4.01 μg/mL [4] | Whole plant extract; activity likely from a mix of bioactive compounds [4]. |
| Acarbose (Pharmaceutical Drug) | Synthetic / Microbial [5] [3] | 83.33 ± 0.34 μg/mL (in one assay against porcine enzyme) [4] | Potent pharmaceutical drug; inhibits both α-amylase and α-glucosidase [5] [3]. |
| 2-Aroyl-3-arylquinoline (e.g., Compound 122) | Synthetic small molecule [6] | 1.49 ± 0.10 μM [6] | High-potency synthetic inhibitor; illustrates potential of designed small molecules [6]. |
Understanding the experimental context is crucial for interpreting the data in the table above.
The following diagram illustrates the general workflow for evaluating alpha-amylase inhibitors, from natural compound to activity verification.
The data indicates distinct profiles for each inhibitor:
A significant research gap is the absence of studies directly comparing these inhibitors under identical experimental conditions. Future work should focus on:
The table below summarizes the key quantitative data found in the search results for different compounds and their targets relevant to diabetes management.
| Compound Name | Target / Assay | IC50 Value | Experimental Model | Citation |
|---|---|---|---|---|
| Erythrocentaurin | α-amylase inhibition | 1.67 ± 0.28 mg/mL | In vitro assay | [1] |
| Quercitrin | α-glucosidase inhibition | 7.6 µg/mL | In vitro assay | [2] |
| Gallic Acid | α-glucosidase inhibition | 8.2 µg/mL | In vitro assay | [2] |
| Quercetin | AGEs inhibition (non-oxidative assay) | 0.04 mg/mL | In vitro assay | [2] |
| Quercitrin | AGEs inhibition (non-oxidative assay) | 0.05 mg/mL | In vitro assay | [2] |
| Quercetin | AGEs inhibition (oxidative assay) | 0.051 mg/mL | In vitro assay | [2] |
| Chlorogenic Acid | HBV DNA replication (as a proxy for antiviral/ metabolic activity) | 5.5 µM | HepG 2.2.15 cell line | [3] |
For the key assays mentioned above, here are the methodologies gathered from the search results:
This compound is a metabolite derived from secoiridoid glucosides found in plants from the Gentianaceae family. The following diagram outlines its origin and the general workflow for assessing its antidiabetic potential.
The key parameters for the analysis of erythrocentaurin, as established in one research paper, are summarized in the table below.
| Parameter | Specification / Value |
|---|---|
| Plant Source | Enicostemma littorale [1] |
| Stationary Phase | Silica gel 60 F(_{254}) HPTLC plates [1] |
| Mobile Phase | Toluene / Ethyl acetate / Formic acid (80:18:2, v/v/v) [1] |
| Detection Wavelength | 230 nm [1] |
| Rf Value | 0.54 ± 0.04 [1] |
| Linearity Range | 200 - 1500 ng per band [1] |
| Correlation Coefficient | 0.99417 [1] |
| Limit of Detection (LOD) | ~60 ng per band [1] |
| Limit of Quantification (LOQ) | ~180 ng per band [1] |
| Application | Estimation in plant extracts and fractions [1] |
This method was used to estimate this compound content after its isolation using Medium-Pressure Liquid Chromatography (MPLC). The isolated compound was also evaluated for α-amylase inhibitory activity (IC₅₀ 1.67 ± 0.28 mg/mL), relevant to antidiabetic research [1].
A full method validation requires testing additional parameters. The table below outlines standard validation criteria, with examples from a fully validated HPTLC method for swertiamarin, another compound found in Enicostemma littorale [2]. This can serve as a guide for the validation work you would need to perform for this compound.
| Validation Parameter | Typical Guideline | Example from Swertiamarin HPTLC Method |
|---|---|---|
| Accuracy (Recovery) | Comparison to reference standard or spiking study [3] | Mean recovery: 97.69% - 100.03% [2] |
| Precision | Intra-day & Inter-day RSD (Relative Standard Deviation) [3] | Intra-day RSD: ≤1.42%; Inter-day RSD: ≤1.83% [2] |
| Specificity | Ability to distinguish analyte from other components [3] | Specific, compact band with no interference from extract matrix [2] |
| Robustness | Deliberate variations in method conditions [3] | Method is described as "robust and reliable" [2] |
The process of developing and validating an HPTLC method involves several key stages, from initial setup to final analysis. The diagram below illustrates this workflow, integrating the specific parameters for this compound where available.
Given the limited specific data, here are suggestions for your work:
This compound is a metabolite of gentiopicroside, a secoiridoid found in plants from the Gentianaceae family [1]. The table below summarizes its documented antibacterial activity.
| Bacterial Strain | Reported Activity | Context and Notes |
|---|---|---|
| Various Gram-positive and Gram-negative bacteria | Antibacterial and antifungal activities [1] | General activity noted in a review; specific quantitative data (e.g., MIC) not provided for this compound itself. |
While direct data on this compound is sparse, research on its parent compounds (swertiamarin and gentiopicroside) provides relevant context for its potential mechanisms and research methodologies.
The following diagram illustrates the metabolic transformation from parent compounds to this compound:
Given the scarcity of direct comparative data, you may need to pursue these avenues to develop a comprehensive guide:
Swertiamarin is a seco-iridoid glycoside that undergoes extensive metabolism in vivo. The diagram below illustrates its major metabolic pathways and the activity of its key metabolites.
The table below summarizes the key activities and experimental data for these metabolites.
| Metabolite | Core Pharmacological Activities | Experimental Models & Key Findings |
|---|
| This compound (ECR) [1] [2] | Anti-inflammatory: Primary documented activity. | Model: Animal inflammation model [1]. Finding: Metabolite isolated from Aspergillus niger biotransformation of swertiamarin showed higher anti-inflammatory activity than the parent compound [1]. | | | | Model: In vivo rat study [2]. Finding: Successfully detected in rat plasma after oral swertiamarin administration; reached max plasma concentration of ~426 ng/mL at 2 hours (200 mg/kg dose) [2]. | | (R)-Gentiandiol [3] | Hepatoprotective (NAFLD): Primary documented activity. | Model: High-fat diet-fed rat model of NAFLD, 12-week treatment [3]. Finding: Reversed metabolic disturbances, reduced serum ALT, AST, TC, TG, LDL-C, and MDA; elevated HDL-C and antioxidant enzymes (SOD, GPx). Efficacy was dose-dependent [3]. | | (S)-Gentiandiol [3] | Hepatoprotective (NAFLD): Lack of efficacy. | Model: High-fat diet-fed rat model of NAFLD, 12-week treatment [3]. Finding: Exhibited no therapeutic efficacy in the same model where (R)-Gentiandiol was effective [3]. |
For researchers looking to replicate or build upon these findings, here is a summary of the key experimental methodologies.
This protocol is based on the biotransformation of swertiamarin and subsequent activity testing [1].
This protocol uses a standard high-fat diet-induced rat model [3].
The table below summarizes the key information on plant sources, isolation methods, and experimentally observed bioactivities of this compound.
| Plant Source | Family | Part Used | Isolation & Analysis Methods | Reported Bioactivities (Experimental Data) | Key Citations |
|---|---|---|---|---|---|
| Enicostemma littorale (Syn. E. hyssopifolium) | Gentianaceae | Not Specified | MPLC, HPTLC [1] | α-Amylase Inhibition: IC50 1.67 ± 0.28 mg/mL [1]. | [2] [1] |
| Swertia lawii | Gentianaceae | Not Specified | Information limited in search results. | Information limited in search results. | [2] [3] |
| Centaurium umbellatum (Syn. Erythraea centaurium) | Gentianaceae | Not Specified | Hydrolysis of swertiamarin and erytaurin with emulsin [4]. | Bitter Tonic: Traditionally used as a bitter tonic [4]. | [4] |
| Swertia japonica | Gentianaceae | Not Specified | Information limited in search results. | Information limited in search results. | [4] |
For researchers aiming to replicate or build upon these findings, here are the detailed methodologies from the key studies.
A 2015 study detailed a rapid method for isolating and quantifying this compound [1].
The following diagram illustrates the integrated workflow for the extraction, analysis, and bioactivity testing of this compound from plant material, as demonstrated in the study on Enicostemma littorale [1].
The available data is insufficient for a direct, multi-faceted comparison of this compound from different plant sources. Key limitations include:
Future research should prioritize standardized protocols for extraction and quantification across multiple plant sources to enable a true comparative analysis. Further investigation into its mechanism of action for reported activities like HBV inhibition and α-amylase inhibition is also warranted.
Erythrocentaurin is a natural product found in plants of the Gentianaceae family and can also be formed as a metabolite of other compounds within the body [1] [2] [3].
The table below summarizes the key information about its natural occurrence and properties.
| Aspect | Details |
|---|---|
| Natural Sources | Primarily isolated from Enicostemma littorale and Swertia patens [1] [4]. |
| Natural Form | Exists naturally and is also a bacterial/metabolic derivative of Swertiamarin [2] [3]. |
| Chemical Properties | CAS No.: 50276-98-7 Molecular Formula: C10H8O3 Molar Mass: 176.16 g/mol Type: Coumarin [4]. | | Solubility | Soluble in organic solvents like Chloroform, Dichloromethane, DMSO, and Acetone [4]. |
A rapid and efficient preparative method for isolating this compound from Enicostemma littorale has been established using Medium-Pressure Liquid Chromatography (MPLC) [1].
The workflow for its isolation and quantification can be summarized as follows:
Key Experimental Protocols:
This compound is not only isolated directly but also produced in the body from swertiamarin, another plant compound. The metabolic pathway and its direct biological activity are areas of research interest.
The diagram below illustrates its metabolic relationship with swertiamarin.
The table below summarizes the known experimental data on its biological activity.
| Biological Activity | Experimental Data |
|---|---|
| α-Amylase Inhibition | Exhibits concentration-dependent inhibition with an IC₅₀ of 1.67 ± 0.28 mg/mL [1] [4]. This suggests potential anti-diabetic properties. |
| Antibacterial Activity | Reported to have antibacterial activity, though specific quantitative data (e.g., MIC values) against test organisms is not provided in the available sources [4]. |
The current scientific literature reveals a clear focus on this compound as a natural product.
| Compound Name | Compound Type | Primary Pharmacokinetic Characteristic | Key Active Metabolites |
|---|---|---|---|
| Swertiamarin | Secoiridoid Glycoside | Rapid absorption, low oral bioavailability (e.g., ~10.3% in rats), short half-life (~1.1 h) [1] | Gentianine, Erythrocentaurin [1] |
| Gentiopicroside (Gentiopicrin) | Secoiridoid Glycoside | Rapid absorption, low oral bioavailability, high first-pass metabolism [2] [3] | This compound, Gentiopicral, and others [2] [4] [3] |
| This compound | Metabolite (Dihydroisocoumarin) | Data limited; known to be formed from parent compounds by intestinal bacteria [1] [2] | Information limited; may be precursor to other compounds [2] |
This compound is a crucial downstream product in the metabolism of secoiridoid glycosides. The metabolic pathway and key experimental findings are summarized below.
Researchers use specific protocols to study these metabolic transformations:
The transformation of parent compounds into metabolites like this compound is considered a form of metabolic activation, as these metabolites often exhibit enhanced or distinct biological activities [4]: